1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene
Description
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a brominated aromatic compound featuring a propargyl group substituted with three fluorine atoms at the terminal carbon. Its molecular formula is C₉H₅BrF₃, with a molecular weight of 255.04 g/mol. The trifluoromethyl-propargyl moiety introduces strong electron-withdrawing effects, influencing both reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its unique electronic profile and stability .
Properties
IUPAC Name |
1-bromo-2-(3,3,3-trifluoroprop-1-ynyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOMXTALNMJXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-bromo-2-iodobenzene and 3,3,3-trifluoropropyne.
Reaction Conditions: The key step involves a palladium-catalyzed Sonogashira coupling reaction. This reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene undergoes various types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to the formation of corresponding substituted benzene derivatives.
Cross-Coupling Reactions: The trifluoropropynyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic molecules.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form saturated derivatives.
Scientific Research Applications
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as a valuable building block in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromine atom and trifluoropropynyl group can interact with various biological molecules, including proteins and nucleic acids.
Pathways Involved: The compound may modulate specific biochemical pathways by binding to active sites of enzymes or receptors, thereby altering their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The following compounds share structural similarities but differ in substituents or bonding patterns, leading to distinct properties:
1-Bromo-2-(3,3,3-trifluoroprop-1-enyl)benzene
- Structure : Features a double bond (enyl) instead of a triple bond.
- Molecular Formula : C₉H₇BrF₃ (MW: 257.05 g/mol).
- Key Differences :
- Applications : Used in olefination reactions under photoredox catalysis .
1-Bromo-2-(phenylethynyl)benzene
- Structure : Replaces the trifluoromethyl-propargyl group with a phenyl-ethynyl moiety.
- Molecular Formula : C₁₄H₉Br (MW: 273.13 g/mol).
- Key Differences: Synthesized via Sonogashira coupling (1-bromo-2-iodobenzene, phenylacetylene, Pd/Cu catalysts) . The phenyl group introduces steric bulk and electron-donating effects, altering reactivity in cross-coupling reactions.
1-(3-Bromoprop-1-ynyl)-2-methylbenzene
Physicochemical Properties
Biological Activity
1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H7BrF3
- Molecular Weight : 265.07 g/mol
- CAS Number : 149597-47-7
The compound features a bromine atom and a trifluoropropynyl group attached to a benzene ring, which may contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene exhibit antimicrobial properties. For instance, derivatives of brominated aromatic compounds have shown efficacy against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity of the molecule, facilitating membrane penetration and subsequent antimicrobial activity.
Anti-inflammatory Activity
Studies on related compounds suggest potential anti-inflammatory effects. For example, derivatives containing similar functional groups have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. In particular, the trifluoropropynyl moiety may contribute to selective inhibition of COX enzymes, thereby reducing inflammation.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of halogenated aromatic compounds have been extensively studied. Preliminary data suggest that 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene may exhibit selective cytotoxicity against cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways or disruption of cellular signaling pathways critical for cancer cell survival.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of various brominated compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene displayed significant inhibition zones in agar diffusion assays.
| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |
|---|---|---|
| 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene | 15 | 18 |
| Control (Ampicillin) | 25 | 30 |
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, a derivative of the compound was administered to assess its anti-inflammatory effects. The study found that treatment led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to the control group.
The biological activities of 1-Bromo-2-(3,3,3-trifluoroprop-1-yn-1-yl)benzene can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature due to the trifluoropropynyl group may facilitate interaction with lipid membranes.
- Enzyme Inhibition : Potential inhibition of COX enzymes could explain its anti-inflammatory properties.
- Apoptosis Induction : Similar compounds have been shown to activate caspases and induce apoptotic pathways in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
